

# KN046: A Comparative Analysis of a Novel Bispecific Antibody in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PC-046    |           |
| Cat. No.:            | B15610826 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results of KN046, a novel bispecific antibody targeting Programmed Death-Ligand 1 (PD-L1) and Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4), with alternative therapeutic options. The content herein is based on publicly available clinical trial data and is intended to provide an objective overview for research, development, and clinical professionals.

# **Executive Summary**

KN046 is a bispecific antibody designed to simultaneously block two key immune checkpoint pathways, PD-L1/PD-1 and CTLA-4/B7, to enhance anti-tumor immunity. Clinical studies have demonstrated its potential as a monotherapy and in combination with chemotherapy for various advanced solid tumors, including non-small cell lung cancer (NSCLC) and nasopharyngeal carcinoma (NPC). This guide will delve into the quantitative efficacy and safety data from key clinical trials, outline the experimental methodologies, and visually represent the underlying biological and procedural frameworks.

## **Comparative Efficacy of KN046**

The clinical development of KN046 has shown promising anti-tumor activity in heavily pretreated patient populations with advanced solid tumors. The following tables summarize the key efficacy data from published clinical trials and provide a comparison with established standard of care (SoC) treatments for relevant indications.



Table 1: Efficacy of KN046 in Advanced Solid Tumors

(Phase I)

| Indication                               | Treatment            | N  | Objective<br>Response<br>Rate (ORR) | Median Duration of Response (DoR) | Median<br>Overall<br>Survival<br>(OS) |
|------------------------------------------|----------------------|----|-------------------------------------|-----------------------------------|---------------------------------------|
| Overall<br>Population                    | KN046<br>Monotherapy | 88 | 12.5%                               | 16.6 months                       | Not Reported                          |
| Nasopharyng<br>eal<br>Carcinoma<br>(NPC) | KN046<br>Monotherapy | 59 | 15.4%                               | Not Reported                      | 24.7 months                           |
| EGFR-<br>mutated<br>NSCLC                | KN046<br>Monotherapy | 36 | 6.3%                                | Not Reported                      | Not Reported                          |

Data from a multicenter Phase I trial in patients with advanced solid tumors who have failed standard treatment.[1][2]

# Table 2: Efficacy of KN046 in Combination Therapy for Metastatic Non-Small Cell Lung Cancer (NSCLC) (Phase II)



| Patient<br>Cohort         | Treatmen<br>t                     | N  | Objective<br>Respons<br>e Rate<br>(ORR) | Median Duration of Respons e (DoR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) |
|---------------------------|-----------------------------------|----|-----------------------------------------|------------------------------------|-----------------------------------------------------|---------------------------------------|
| Non-<br>squamous<br>NSCLC | KN046 + Pemetrexe d + Carboplatin | 51 | 43.1%                                   | 9.7 months                         | 5.8 months                                          | 27.2<br>months                        |
| Squamous<br>NSCLC         | KN046 + Paclitaxel + Carboplatin  | 36 | 50.0%                                   | 7.3 months                         | 5.7 months                                          | 26.6<br>months                        |
| Overall<br>NSCLC          | KN046 +<br>Chemother<br>apy       | 87 | 46.0%                                   | 8.1 months                         | 5.8 months                                          | 26.6<br>months                        |

Data from a multicenter, open-label Phase II study (KN046-202) of KN046 combined with chemotherapy as a first-line treatment for metastatic NSCLC.[3]

# **Table 3: Comparative Efficacy with Standard of Care in Metastatic NSCLC**



| Treatment                                            | N | Objective<br>Response<br>Rate (ORR) | Median<br>Progression-<br>Free Survival<br>(PFS) | Median Overall<br>Survival (OS) |
|------------------------------------------------------|---|-------------------------------------|--------------------------------------------------|---------------------------------|
| Platinum-based<br>Chemotherapy                       | - | 20-35%                              | 4-6 months                                       | 8-10 months                     |
| Pembrolizumab<br>(PD-L1 TPS<br>≥50%)                 | - | ~45%                                | ~10.3 months                                     | ~30 months                      |
| Chemo +<br>Immunotherapy<br>(e.g.,<br>Pembrolizumab) | - | 45-60%                              | 7-9 months                                       | ~22 months                      |

Historical data for standard of care treatments for metastatic NSCLC. Direct comparison is limited due to differences in trial populations and designs.

**Table 4: Comparative Efficacy in Recurrent/Metastatic** 

Nasopharyngeal Carcinoma (NPC)

| Treatment                                   | N   | Objective<br>Response<br>Rate (ORR) | Median Progression- Free Survival (PFS) | Median Overall<br>Survival (OS) |
|---------------------------------------------|-----|-------------------------------------|-----------------------------------------|---------------------------------|
| KN046<br>Monotherapy<br>(Post-SoC)          | 59  | 15.4%                               | Not Reported                            | 24.7 months                     |
| Gemcitabine +<br>Cisplatin (First-<br>line) | 362 | ~64%                                | 7.0 months                              | 29.1 months                     |
| Toripalimab +<br>Chemo (First-<br>line)     | -   | 77.4%                               | 11.7 months                             | Not Reached                     |



KN046 data is from a Phase I trial in a pre-treated population, while SoC data is from first-line settings.[1][2] The current standard of care for first-line treatment of recurrent or metastatic NPC is the combination of toripalimab with cisplatin and gemcitabine.[4]

## Safety and Tolerability of KN046

The safety profile of KN046 has been evaluated in multiple clinical trials. The most common treatment-related adverse events (TRAEs) are generally manageable.

**Table 5: Common Treatment-Related Adverse Events** 

(TRAEs) with KN046 Monotherapy (Phase I)

| Adverse Event | Any Grade    | Grade ≥3     |
|---------------|--------------|--------------|
| Rash          | 33.0%        | Not Reported |
| Pruritus      | 31.0%        | Not Reported |
| Fatigue       | 20.0%        | Not Reported |
| Any TRAE      | Not Reported | 14.0%        |

Data from a multicenter Phase I trial.[2]

Table 6: Common TRAEs with KN046 in Combination

with Chemotherapy for NSCLC (Phase II)

| Adverse Event             | Any Grade |
|---------------------------|-----------|
| Anemia                    | 87.4%     |
| Loss of appetite          | 72.4%     |
| Neutropenia               | 70.1%     |
| Pruritus (immune-related) | 28.7%     |

Data from the KN046-202 Phase II study.[3]

# **Experimental Protocols**



#### **KN046 Phase I Study (NCT03733951)**

- Study Design: This was a multicenter, open-label, dose-escalation and dose-expansion
   Phase I trial.[1][5]
- Patient Population: Patients with advanced unresectable or metastatic solid tumors who were refractory to or intolerant of standard therapies.
- Treatment: KN046 was administered intravenously every 2 weeks (Q2W) or every 3 weeks (Q3W) at doses of 1, 3, or 5 mg/kg.[1][5]
- Primary Endpoints: Maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[2]
- Secondary Endpoints: Safety, tolerability, pharmacokinetics (PK), and preliminary efficacy (ORR).[2]
- Efficacy Evaluation: Tumor response was assessed every 8 weeks according to RECIST v1.1.[6]

#### KN046-202 Phase II Study (NCT04054531)

- Study Design: A multicenter, open-label, single-arm Phase II clinical trial.
- Patient Population: Patients with previously untreated, metastatic non-small cell lung cancer.
   Patients were enrolled into two cohorts based on histology (non-squamous or squamous).[3]
- Treatment:
  - Non-squamous NSCLC: KN046 in combination with pemetrexed and carboplatin for four cycles, followed by maintenance therapy with KN046 and pemetrexed.[3]
  - Squamous NSCLC: KN046 in combination with paclitaxel and carboplatin for four cycles, followed by maintenance therapy with KN046.[3]
- Primary Endpoints: Objective response rate (ORR) and duration of response (DoR).
- Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), and safety.



# Visualizing the Science Behind KN046 Mechanism of Action: Dual Checkpoint Blockade

KN046 is a bispecific antibody that simultaneously targets PD-L1 and CTLA-4. This dual blockade is designed to overcome tumor-induced immunosuppression at two different checkpoints in the anti-cancer immune response.



Click to download full resolution via product page

Caption: Mechanism of action of KN046, a bispecific antibody targeting PD-L1 and CTLA-4.

### **Experimental Workflow: KN046-202 Phase II Trial**

The following diagram illustrates the workflow of the KN046-202 clinical trial for first-line treatment of metastatic NSCLC.





Click to download full resolution via product page

Caption: Workflow of the KN046-202 Phase II clinical trial for metastatic NSCLC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. jitc.bmj.com [jitc.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. KN046, a bispecific antibody against PD-L1 and CTLA-4, plus chemotherapy as first-line treatment for metastatic NSCLC: A multicenter phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. ascopubs.org [ascopubs.org]
- 7. The anti-PD-L1/CTLA-4 bispecific antibody KN046 in combination with nab-paclitaxel in first-line treatment of metastatic triple-negative breast cancer: a multicenter phase II trial -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [KN046: A Comparative Analysis of a Novel Bispecific Antibody in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610826#cross-validation-of-pc-046-experimental-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com